molecular formula C12H18Cl2N2O B1433364 3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820717-49-4

3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1433364
CAS No.: 1820717-49-4
M. Wt: 277.19 g/mol
InChI Key: NKCBFIQWIKCRDC-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yloxy)-8-azabicyclo[321]octane dihydrochloride is a chemical compound that features a bicyclic structure with a pyridine ring attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yloxy)-8-azabicyclo[32One common method involves the Diels-Alder reaction, where an α,β-unsaturated ketone reacts with a diene to form the bicyclic structure . Subsequent functionalization steps introduce the pyridine ring and the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functionalization steps. The use of organocatalysts can enhance the efficiency and selectivity of the reactions, reducing the environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic core or the pyridine ring.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include the development of drugs targeting specific receptors or enzymes.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and pyridine ring allow it to fit into binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is unique due to its specific combination of a bicyclic core and a pyridine ring connected via an ether linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c1-2-11(8-13-5-1)15-12-6-9-3-4-10(7-12)14-9;;/h1-2,5,8-10,12,14H,3-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCBFIQWIKCRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
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3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
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3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
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3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
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3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

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